molecular formula C23H27ClN4O4S B2696899 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-34-0

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2696899
CAS No.: 533869-34-0
M. Wt: 491
InChI Key: ZXGDSMCCVNGWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-34-0) is a high-purity small molecule with the molecular formula C23H27ClN4O4S and a molecular weight of 491.0 g/mol . It belongs to the chemical class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized as privileged scaffolds in medicinal chemistry for the development of novel antibacterial agents . This compound is of significant interest for antimicrobial research, particularly in the fight against drug-resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). Related N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activity against MRSA clinical isolates, with some showing a low propensity for resistance development . While the exact mechanism of action for this specific analog is to be fully elucidated, studies on highly similar compounds reveal that they can function as multitargeting antibiotics. These mechanisms can include the disruption of menaquinone biosynthesis, depolarization of bacterial membranes, and induction of iron starvation, leading to effective bacterial killing . Beyond its potential in antibacterial research, the structural features of this compound, including the 1,3,4-oxadiazole ring, also suggest potential for application in other research areas, such as the development of agrochemicals, as patents have been filed for the use of similar N-(1,3,4-oxadiazol-2-yl)arylcarboxamides as herbicides . We supply this compound exclusively for research purposes to support the advancement of scientific discovery. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O4S/c1-15(2)13-28(14-16(3)4)33(30,31)18-11-9-17(10-12-18)21(29)25-23-27-26-22(32-23)19-7-5-6-8-20(19)24/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGDSMCCVNGWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C25H32N4O6S
  • Molecular Weight : 516.61 g/mol
  • Purity : Typically ≥95%

As a sulfonamide, this compound likely inhibits bacterial growth by disrupting folic acid synthesis. Sulfonamides compete with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. This inhibition ultimately leads to a decrease in bacterial proliferation and can affect various biochemical pathways associated with cell growth and metabolism.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μM
Escherichia coli25 μM

These results suggest that the compound has moderate antimicrobial activity, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds related to oxadiazole derivatives have shown promising anti-inflammatory activities. For instance, studies have demonstrated that certain oxadiazole derivatives exhibit significant inhibition of inflammatory markers in vitro. The compound's structure may contribute to these effects by modulating cytokine production or inhibiting pathways such as NF-kB.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study investigated the antitumor potential of oxadiazole derivatives similar to the target compound. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.
  • Pharmacokinetics :
    Sulfonamides are generally well absorbed in the gastrointestinal tract and exhibit good tissue distribution. This pharmacokinetic profile is advantageous for therapeutic applications as it ensures adequate drug levels in systemic circulation.
  • Synthesis and Characterization :
    The synthesis of this compound involves multiple steps typically including the formation of the oxadiazole ring followed by sulfonamide linkage. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring oxadiazole rings possess notable antimicrobial properties. The incorporation of the sulfamoyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Properties

The oxadiazole derivatives have been extensively studied for their anticancer activities. The specific compound has demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Effects

The sulfamoyl group is known for its anti-inflammatory properties. Preliminary studies have indicated that this compound may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis or colitis.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition of E. coli and S. aureus growth with MIC values below 10 µg/mL.
Study BAssess cytotoxicity in cancer cellsInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment.
Study CInvestigate anti-inflammatory potentialReduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating strong anti-inflammatory activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety (-SO₂N<) undergoes nucleophilic substitution under basic conditions. Triethylamine (TEA) facilitates deprotonation, enabling reactions with alkyl halides or acyl chlorides:

Reagent/ConditionsProductYieldSelectivity
CH₃I, TEA, DMF, 80°CDiisobutylsulfamoyl methyl derivative72%High
AcCl, pyridine, RTAcetylated sulfonamide65%Moderate

Key findings:

  • Solvent polarity (e.g., DMF vs. dichloromethane) significantly impacts reaction rates and yields.

  • Steric hindrance from the diisobutyl groups reduces reactivity toward bulky electrophiles.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

A. Electrophilic Halogenation

Bromine in acetic acid selectively substitutes the oxadiazole’s C5 position :

Compound+Br2AcOH, 50°C5-Bromo-oxadiazole derivative (85% yield)[5]\text{Compound} + \text{Br}_2 \xrightarrow{\text{AcOH, 50°C}} \text{5-Bromo-oxadiazole derivative (85\% yield)}[5]

B. Acid-Catalyzed Ring Opening

Concentrated HCl (12 M) cleaves the oxadiazole ring at 100°C, forming a thiosemicarbazide intermediate :

Oxadiazole+HClThiosemicarbazide+H2O\text{Oxadiazole} + \text{HCl} \rightarrow \text{Thiosemicarbazide} + \text{H}_2\text{O}

Benzamide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

ConditionsProductRate Constant (k)
6M HCl, reflux4-Sulfamoylbenzoic acid1.2×103 s11.2 \times 10^{-3}\ \text{s}^{-1}
2M NaOH, 70°CSodium 4-sulfamoylbenzoate2.8×103 s12.8 \times 10^{-3}\ \text{s}^{-1}

Key findings:

  • Alkaline hydrolysis proceeds 2.3× faster than acidic hydrolysis due to enhanced nucleophilicity of OH⁻.

  • The electron-withdrawing sulfamoyl group accelerates hydrolysis by destabilizing the amide bond.

Reduction of Functional Groups

Selective reductions are achieved using tailored reagents:

Target GroupReagent/ConditionsProduct
Sulfamoyl (-SO₂N<)LiAlH₄, THF, 0°CSulfonamide reduced to thioether
Oxadiazole ringH₂, Pd/C, ethanol, 50 psi Ring-opened diamine derivative
  • LiAlH₄ reduces sulfonamides to thioethers without affecting the oxadiazole ring.

  • Catalytic hydrogenation cleaves the oxadiazole ring but leaves the benzamide intact .

Cycloaddition Reactions

The oxadiazole acts as a dienophile in Diels-Alder reactions:

DieneConditionsProduct (Cycloadduct)Yield
1,3-ButadieneToluene, 120°C Bicyclic oxadiazoline58%
AnthraceneXylene, reflux Polycyclic fused system41%

Sulfamoyl Group Oxidation

Strong oxidants convert the sulfamoyl group to sulfonic acid:

RSO2NR’2+H2O2H2SO4,60°CRSO3H+R’2NH[1]\text{RSO}_2\text{NR'}_2 + \text{H}_2\text{O}_2 \xrightarrow{\text{H}_2\text{SO}_4, 60°C} \text{RSO}_3\text{H} + \text{R'}_2\text{NH}[1]

  • Reaction proceeds via a sulfinic acid intermediate.

  • Excess H₂O₂ (3 equiv.) ensures complete oxidation within 4 hours.

Metal Coordination Complexes

The compound forms complexes with transition metals, leveraging its sulfamoyl and oxadiazole donor sites:

Metal SaltLigand:Metal RatioComplex StructureApplication
CuCl₂2:1Square planarCatalytic oxidation
Pd(OAc)₂1:1Tetrahedral

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name / ID Sulfamoyl Substituents Oxadiazole Substituent Key Biological Activity/Notes
Target Compound bis(2-methylpropyl) 2-chlorophenyl Hypothesized antifungal/anticancer activity
LMM5 benzyl(methyl) 4-methoxyphenylmethyl Antifungal (C. albicans), Trr1 inhibitor
LMM11 cyclohexyl(ethyl) furan-2-yl Antifungal (C. albicans), Trr1 inhibitor
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl]benzamide bis(2-cyanoethyl) 2-(methylthio)phenyl Structural data only; no activity reported
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide bis(prop-2-enyl) 2,4-dimethoxyphenyl XLogP3 = 3; high topological polar surface area
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide bis(2-methoxyethyl) methoxymethyl MDMX inhibitor (EC50 = 5 μM)

Key Observations:

Sulfamoyl Substituents: The target compound’s bis(2-methylpropyl) groups enhance lipophilicity compared to smaller substituents (e.g., methyl, cyanoethyl) or polar groups (methoxyethyl). This may improve membrane permeability but reduce solubility. Cyclohexyl/ethyl (LMM11) and benzyl/methyl (LMM5) groups in analogs demonstrate that bulkier substituents can modulate target binding, as seen in their antifungal efficacy .

This contrasts with methoxy (LMM5) or furan (LMM11) groups, which offer electron-donating or π-π stacking properties . Methylthio () and methoxymethyl () substituents highlight the role of sulfur and oxygen atoms in modulating reactivity and target selectivity .

Molecular Property Comparison

Table 2: Calculated Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features
Target Compound C₂₄H₂₈ClN₄O₄S ~521.0 (estimated) ~4.5 8 High lipophilicity, chloro-substituent
LMM5 C₃₁H₃₀N₄O₅S 594.7 4.1 8 Methoxy group enhances solubility
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₃H₂₄N₄O₆S 484.5 3.0 9 Lower logP, high polar surface area

Key Observations:

  • LMM5’s methoxy group balances lipophilicity (XLogP3 = 4.1) with moderate solubility, contributing to its antifungal efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.